N-Methyl omeprazole N-Methyl omeprazole
Brand Name: Vulcanchem
CAS No.: 89352-76-1
VCID: VC0108779
InChI: InChI=1S/2C18H21N3O3S/c1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-8-13(23-4)6-7-16(14)21(18)3;1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-7-6-13(23-4)8-16(14)21(18)3/h2*6-9H,10H2,1-5H3
SMILES: CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=CC(=C3)OC
Molecular Formula: C36H42N6O6S2
Molecular Weight: 718.9 g/mol

N-Methyl omeprazole

CAS No.: 89352-76-1

Cat. No.: VC0108779

Molecular Formula: C36H42N6O6S2

Molecular Weight: 718.9 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl omeprazole - 89352-76-1

Specification

CAS No. 89352-76-1
Molecular Formula C36H42N6O6S2
Molecular Weight 718.9 g/mol
IUPAC Name 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole
Standard InChI InChI=1S/2C18H21N3O3S/c1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-8-13(23-4)6-7-16(14)21(18)3;1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-7-6-13(23-4)8-16(14)21(18)3/h2*6-9H,10H2,1-5H3
Standard InChI Key GLKMBUOPNWZBCK-UHFFFAOYSA-N
SMILES CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=CC(=C3)OC
Canonical SMILES CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=C(C=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=CC(=C3)OC

Introduction

Chemical Structure and Properties

Molecular Composition

N-Methyl omeprazole possesses a defined molecular structure with the formula C18H21N3O3S and a precise molecular weight of 359.4 g/mol . The compound contains three nitrogen atoms, three oxygen atoms, and one sulfur atom arranged in a specific configuration that contributes to its chemical properties.

Structural Features

The molecular structure of N-Methyl omeprazole features:

  • A benzimidazole core with a methoxy substituent

  • A pyridine ring with methoxy and dimethyl substituents

  • A methylsulfinyl bridge connecting these two ring systems

  • A critical N-methylation on the imidazole ring, which distinguishes this compound from omeprazole

This arrangement creates a compound with specific chemical reactivity patterns and physical properties that influence its behavior in biological systems and chemical reactions.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of N-Methyl Omeprazole

PropertyValueSource
Molecular FormulaC18H21N3O3S
Molecular Weight359.4 g/mol
Melting Point132-135°C
Boiling Point585.8±60.0 °C (Predicted)
Density1.30
Physical FormSolid
ColorWhite to Light Brown
pKa4.74±0.40 (Predicted)

The physical state of N-Methyl omeprazole as a white to light brown solid with defined melting point characteristics provides important information for handling and formulation considerations in research or pharmaceutical applications .

Nomenclature and Identification

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for N-Methyl omeprazole is 6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole . This systematic name precisely describes the compound's chemical structure according to standardized chemical naming conventions.

Common Synonyms and Alternative Names

N-Methyl omeprazole is known by several alternative names and identifiers in chemical databases and literature:

  • 1-N-Methyl Omeprazole

  • 6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole

  • Omeprazole impurity J

  • Esomeprazole Impurity 47

  • N-Methyl Omeprazole Impurity

  • Esomeprazole Methyl Impurity

The variety of names reflects both its chemical structure and its relationship to omeprazole and esomeprazole in pharmaceutical contexts.

Registry Numbers and Identifiers

Table 2: Identification Codes for N-Methyl Omeprazole

Identifier TypeCodeSource
CAS Number89352-76-1
PubChem CID643281
InChIKeyWNUVTRNLJLQRDR-UHFFFAOYSA-N
FDA UNIIVAK4E4QKJ4
UNSPSC Code41116107
NACRESNA.24

Relationship to Omeprazole and Pharmaceutical Relevance

Structural Comparison with Omeprazole

N-Methyl omeprazole differs from omeprazole primarily through the addition of a methyl group at the nitrogen position of the benzimidazole ring. This modification represents a significant structural change that potentially alters the compound's pharmacological properties, stability, and metabolic profile compared to omeprazole.

Omeprazole itself is a widely used proton pump inhibitor that suppresses gastric acid production by inhibiting the H+/K+ ATPase enzyme system in gastric parietal cells . The structural modification in N-Methyl omeprazole would likely impact this mechanism of action, potentially altering its efficacy or pharmacokinetic properties.

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